An In-depth Technical Guide to the Physicochemical Properties of 4-Nitropyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrazole (4-NP) is a five-membered heterocyclic aromatic organic compound with the chemical formula C₃H₃N₃O₂. It consists of a pyrazole ring substituted with a nitro group at the C4 position. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and energetic materials.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the physicochemical properties and reactivity of the pyrazole ring, making it a subject of interest for both academic research and industrial applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitropyrazole, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.
Physicochemical Properties
The key physicochemical properties of 4-Nitropyrazole are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O₂ | [1] |
| Molecular Weight | 113.08 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 163–165 °C | [1] |
| Boiling Point | 334 °C at 760 mmHg | [1] |
| Density | 1.52 g/cm³ | [1] |
Spectroscopic and Crystal Data
| Property | Value | Source(s) |
| UV-Vis (λmax) | 317 nm (in EtOH) | [2] |
| ¹H NMR (DMSO-d₆) | δ: 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H) | [2] |
| Crystal System | Triclinic | [3] |
| Space Group | P-1 | [3] |
| Cell Parameters | a=8.0329(11) Å, b=9.6305(8) Å, c=9.9036(8) Å, α=74.393(7)°, β=81.560(9)°, γ=83.196(9)° | [3] |
Thermodynamic and Solubility Properties
| Property | Value | Source(s) |
| pKa | 9.63 ± 0.50 (Predicted) | [4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [5] |
| Detonation Velocity | 6.68 km/s | [1] |
| Detonation Pressure | 18.81 GPa | [1] |
Experimental Protocols
Synthesis of 4-Nitropyrazole: A One-Pot, Two-Step Method
A high-yield (85%) synthesis of 4-Nitropyrazole can be achieved through a one-pot, two-step process starting from pyrazole.[6]
Step 1: Formation of Pyrazole Sulfate
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In a flask equipped with a magnetic stirrer, dissolve pyrazole in concentrated sulfuric acid.
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Stir the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.
Step 2: Nitration
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Cool the flask in an ice-water bath.
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Slowly add a pre-prepared mixture of fuming nitric acid (98%) and fuming sulfuric acid (20% oleum) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, raise the temperature to 50 °C and continue stirring for 1.5 hours.
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Pour the reaction mixture into ice water, which will cause the precipitation of a white solid.
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Collect the solid by filtration and wash it with cold water.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl ether/hexane, to yield pure 4-Nitropyrazole.
The following diagram illustrates the workflow for the synthesis of 4-Nitropyrazole.
Characterization Methods
X-ray Crystallography Single crystal X-ray diffraction is employed to determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state of 4-Nitropyrazole.[3]
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Protocol: A suitable single crystal of 4-Nitropyrazole is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are refined to yield the final crystal structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of 4-Nitropyrazole in solution.
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¹H NMR Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is placed in an NMR tube and inserted into the NMR spectrometer. The ¹H NMR spectrum is acquired, showing chemical shifts, integration, and coupling patterns that correspond to the different protons in the molecule.[2]
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¹³C NMR Protocol: Similar to ¹H NMR, a concentrated solution of the sample in a deuterated solvent is prepared. The ¹³C NMR spectrum is then acquired, providing information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in 4-Nitropyrazole.
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Protocol: A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a mull. The sample is then placed in the IR spectrometer, and the spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational frequencies of the different bonds in the molecule, such as N-H, C-H, C=C, and the characteristic symmetric and asymmetric stretches of the NO₂ group.[2]
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the 4-Nitropyrazole molecule.
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Protocol: A dilute solution of 4-Nitropyrazole in a suitable solvent (e.g., ethanol) is prepared. The absorbance of the solution is measured over a range of wavelengths in the UV and visible regions. The wavelength of maximum absorbance (λmax) provides information about the conjugated system in the molecule.[2]
Biological Activities and Potential Applications
While pyrazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific biological activities and signaling pathways directly involving 4-Nitropyrazole are not extensively documented in the current literature.[8][9] Its primary role in the pharmaceutical industry is as a key building block for the synthesis of more complex, biologically active molecules. For instance, 4-nitropyrazole derivatives have been investigated for their neuroprotective activities and as estrogen receptor binders.[10]
In the field of energetic materials, 4-Nitropyrazole is a precursor for the synthesis of more complex, high-energy compounds.[1] Its nitro group contributes to a positive oxygen balance and high density, which are desirable properties for energetic materials.
The logical relationship between 4-Nitropyrazole and its applications is depicted in the following diagram.
Conclusion
4-Nitropyrazole is a versatile compound with a well-defined set of physicochemical properties that make it a valuable precursor in various fields. This guide has provided a detailed summary of its key characteristics, including quantitative data presented in a structured format, and comprehensive experimental protocols for its synthesis and analysis. The provided visualizations of the synthetic workflow and its role as an intermediate highlight its importance in the development of new pharmaceuticals and energetic materials. Further research into the specific biological activities of 4-Nitropyrazole and its direct derivatives could open up new avenues for its application in drug discovery.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acrhem.org [acrhem.org]
- 3. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
